2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide involves several steps. The starting material is typically a tetrahydrothiophene derivative, which undergoes chlorination to introduce the chlorine atom at the 2-position. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide is widely used in scientific research, particularly in the field of proteomics. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function In biology, it is used to investigate enzyme mechanisms and protein interactionsIndustrially, it is used in the synthesis of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter protein function. This interaction can affect various biochemical pathways, depending on the specific protein targets involved .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide include:
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide: This compound has an additional ethyl group, which may affect its reactivity and applications.
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide: This compound has a shorter acetamide group instead of the propanamide group, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-5(8)7(10)9-6-2-3-13(11,12)4-6/h5-6H,2-4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQBZSCQKJUSAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCS(=O)(=O)C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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